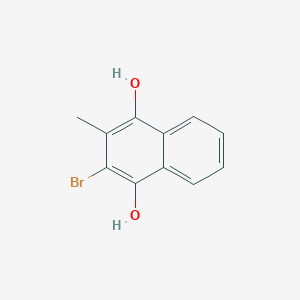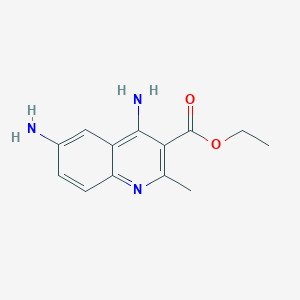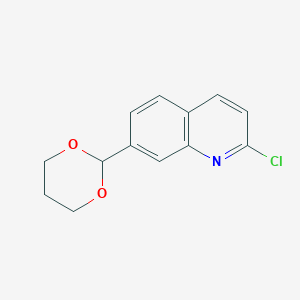
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with acetic acid or its derivatives. One common method includes the activation of the carboxylic acid using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-7-ol derivative . The product is then purified through precipitation in acetone and washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core, potentially altering its biological activity.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, the compound’s photoactive properties allow it to undergo photodimerization, which can be harnessed in material science applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
- Isopropyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate stands out due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity. Its unique combination of photoactive and antimicrobial properties makes it a valuable compound for both scientific research and industrial applications.
Properties
Molecular Formula |
C13H12O5 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8-5-13(15)18-12-6-10(3-4-11(8)12)17-7-16-9(2)14/h3-6H,7H2,1-2H3 |
InChI Key |
HWDPFCMANRSJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



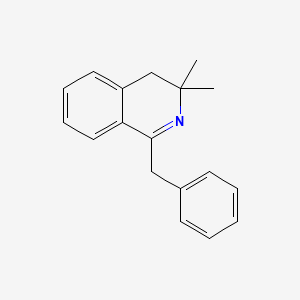
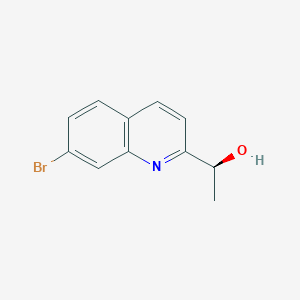

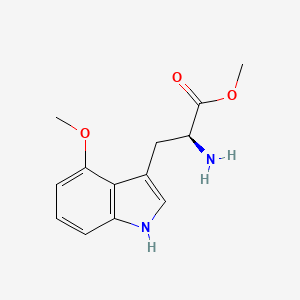
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
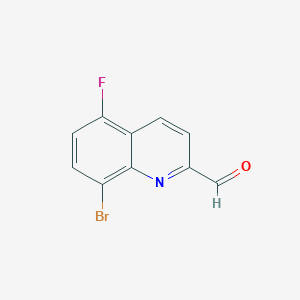


![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
